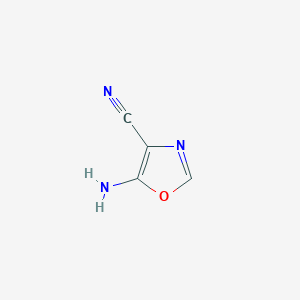
5-Aminooxazole-4-carbonitrile
Overview
Description
5-Aminooxazole-4-carbonitrile: is a heterocyclic compound with the molecular formula C4H3N3O and a molecular weight of 109.09 g/mol . It is characterized by the presence of an oxazole ring substituted with an amino group at the 5-position and a nitrile group at the 4-position. This compound has gained attention due to its diverse applications in various fields of research and industry.
Mechanism of Action
Target of Action
The primary target of 5-Aminooxazole-4-carbonitrile is the human vascular endothelial growth factor receptor-2 (VEGFR-2) . VEGFR-2 plays a crucial role in angiogenesis, which is the formation of new blood vessels from pre-existing ones. This process is critical in various physiological and pathological conditions, including cancer.
Mode of Action
This compound interacts with VEGFR-2 by inhibiting its activity . The compound’s structural similarity to nucleic purine bases allows it to bind to the active site of VEGFR-2, thereby inhibiting the receptor’s function .
Biochemical Pathways
The inhibition of VEGFR-2 by this compound affects the angiogenesis pathway . By blocking VEGFR-2, the compound prevents the signal transduction that normally leads to the proliferation and migration of endothelial cells, which are key steps in angiogenesis .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its administration, distribution, metabolism, and excretion (ADME), have been predicted in silico . .
Result of Action
The inhibition of VEGFR-2 by this compound leads to a decrease in angiogenesis . This can result in the reduction of tumor growth, as tumors rely on angiogenesis for their growth and metastasis .
Biochemical Analysis
Biochemical Properties
5-Aminooxazole-4-carbonitrile is involved in the synthesis of new 5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles . This process involves a [3+2] cycloaddition of 2-R-5-amino-1,3-oxazole-4-carbonitriles and trimethylsilyl azide . The reaction conditions provided high yields of the products, and were tolerant to some active functional fragments in the oxazole substituents .
Cellular Effects
It is known that some substituted oxazoles can be considered as peptidomimetics , which means they can mimic the function of peptides and interact with various cellular processes.
Molecular Mechanism
It is known that the CN group of this compound participates in [3+2] cycloaddition, which leads to the formation of triazoles . This reaction is particularly appropriate for (hetero)aromatic nitriles .
Temporal Effects in Laboratory Settings
It is known that the compound is relatively stable under normal conditions .
Metabolic Pathways
It is known that the compound can be synthesized using a method that allows for variation of the 2-R fragment and substituents near the amino group .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microwave-mediated synthesis: One method involves the microwave-mediated synthesis of 2-substituted-5-aminooxazole-4-carbonitrile.
Industrial Production Methods: While specific industrial production methods for 5-aminooxazole-4-carbonitrile are not extensively documented, the use of microwave-mediated synthesis and Sonogashira reactions suggests potential scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidative Aromatization: Catalysts like [4CSPy]ZnCl3 are used for oxidative aromatization reactions.
Substitution Reactions: Various reagents, including sodium ascorbate and alumina-silica-supported MnO2, are used for substitution reactions
Major Products:
Scientific Research Applications
Chemistry: 5-Aminooxazole-4-carbonitrile serves as a versatile building block for the synthesis of various heterocyclic compounds, including oxazolo[5,4-d]pyrimidines .
Biology and Medicine: Novel derivatives of this compound have shown cytotoxic activity against human cancer cell lines and inhibitory activity towards vascular endothelial growth factor receptor-2 (VEGFR-2) .
Comparison with Similar Compounds
5-Amino-1H-pyrazole-4-carbonitrile: This compound shares a similar nitrile group but differs in the heterocyclic ring structure.
5-Amino-4-(1H-tetrazol-5-yl)-1,3-oxazole: This compound is a derivative of 5-aminooxazole-4-carbonitrile, where the nitrile group is transformed into a tetrazole ring.
Uniqueness: this compound is unique due to its oxazole ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to form various derivatives through substitution and cycloaddition reactions makes it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
5-amino-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O/c5-1-3-4(6)8-2-7-3/h2H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBJSRMVCZHYFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299918 | |
| Record name | 5-aminooxazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5098-15-7 | |
| Record name | 5098-15-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-aminooxazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1,3-oxazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic route described in the research for generating 2-substituted-5-aminooxazole-4-carbonitrile derivatives?
A1: The research [, ] outlines a synthetic pathway that utilizes microwave irradiation to facilitate the synthesis and manipulation of a library of 2-substituted-5-aminooxazole-4-carbonitrile derivatives. This method is significant due to its potential advantages over traditional synthetic methods, such as:
Q2: What are the key structural features of the synthesized 5-aminooxazole-4-carbonitrile derivatives highlighted in the research?
A2: The research focuses on the synthesis of 2-substituted-5-aminooxazole-4-carbonitrile derivatives [, ]. This class of compounds features:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1331392.png)
![[1,2,4]Triazolo[4,3-a]pyridin-8-amine](/img/structure/B1331393.png)




